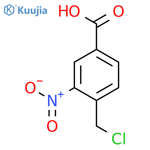

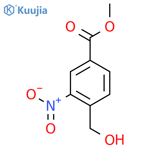

Cas no 82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid)

4-(Hydroxymethyl)-3-nitrobenzoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-(Hydroxymethyl)-3-nitrobenzoic acid

- 4-HYDROXYMETHYL-3-NITROBENZOIC ACID

- Benzoic acid, 4-(hydroxymethyl)-3-nitro-

- methyl 4-(hydroxymethyl)-3-nitrobenzoate

- AK140619

- 4-HYDROXYMETHYL-3-NITRO-BENZOIC ACID

- KUOYLJCVVIDGBZ-UHFFFAOYSA-N

- FCH920749

- AX8097938

- ST24043095

- AM20041205

- 4-(Hydroxymethyl)-3-nitrobenzoic acid (ACI)

- 3-Nitro-4-(hydroxymethyl)benzoic acid

- CS-W022017

- 82379-38-2

- 4-(hydroxymethyl)-3-nitrobenzoicacid

- DA-02596

- DS-7073

- MFCD01076314

- CHEMBL1834880

- SCHEMBL1483517

- AKOS006346216

- DTXSID30363554

-

- MDL: MFCD01076314

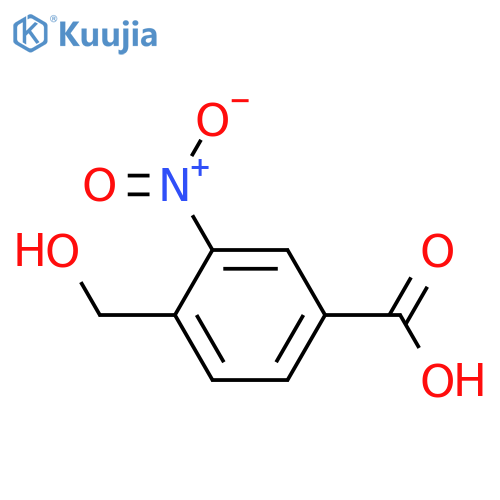

- Renchi: 1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)

- Clave inchi: KUOYLJCVVIDGBZ-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C([N+](=O)[O-])C(CO)=CC=1)O

Atributos calculados

- Calidad precisa: 197.03200

- Masa isotópica única: 197.03242232g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 236

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.4

- Superficie del Polo topológico: 103

Propiedades experimentales

- PSA: 103.35000

- Logp: 1.30850

4-(Hydroxymethyl)-3-nitrobenzoic acid Información de Seguridad

4-(Hydroxymethyl)-3-nitrobenzoic acid Datos Aduaneros

- Código HS:2918199090

- Datos Aduaneros:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-(Hydroxymethyl)-3-nitrobenzoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA456-200mg |

4-(Hydroxymethyl)-3-nitrobenzoic acid |

82379-38-2 | 97% | 200mg |

¥548.0 | 2023-01-19 | |

| eNovation Chemicals LLC | D557393-5g |

4-(hydroxymethyl)-3-nitrobenzoic acid |

82379-38-2 | 96% | 5g |

$645 | 2024-05-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-267561-100mg |

4-Hydroxymethyl-3-nitro-benzoic acid, |

82379-38-2 | 100mg |

¥805.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H60960-250mg |

4-(Hydroxymethyl)-3-nitrobenzoic acid |

82379-38-2 | 97% | 250mg |

¥187.0 | 2024-07-19 | |

| Alichem | A019099318-10g |

4-(Hydroxymethyl)-3-nitrobenzoic acid |

82379-38-2 | 97% | 10g |

$1029.00 | 2023-09-01 | |

| Alichem | A019099318-5g |

4-(Hydroxymethyl)-3-nitrobenzoic acid |

82379-38-2 | 97% | 5g |

$918.32 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-267561-100 mg |

4-Hydroxymethyl-3-nitro-benzoic acid, |

82379-38-2 | 100MG |

¥805.00 | 2023-07-11 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195186-1g |

4-(Hydroxymethyl)-3-nitrobenzoic acid |

82379-38-2 | 97% | 1g |

¥1440.90 | 2023-09-02 | |

| Aaron | AR005DVF-1g |

4-HYDROXYMETHYL-3-NITROBENZOIC ACID |

82379-38-2 | 97% | 1g |

$82.00 | 2023-12-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068677-10g |

4-(Hydroxymethyl)-3-nitrobenzoic acid |

82379-38-2 | 97% | 10g |

¥6683.00 | 2024-07-28 |

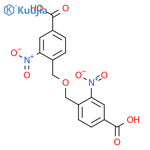

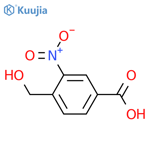

4-(Hydroxymethyl)-3-nitrobenzoic acid Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Synthetic Routes 4

1.2 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 5

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride , Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran , Pyridine ; 16 h, rt; rt → 0 °C

2.2 Reagents: Acetyl chloride ; 0 °C → rt; 8 h, rt

Synthetic Routes 6

2.1 Catalysts: Potassium iodide , Water Solvents: Water ; reflux

Synthetic Routes 7

2.1 Reagents: Sodium carbonate Solvents: Acetone , Water

Synthetic Routes 8

1.2 Reagents: Acetyl chloride ; 0 °C → rt; 8 h, rt

Synthetic Routes 9

Synthetic Routes 10

2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt

3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride , Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran , Pyridine ; 16 h, rt; rt → 0 °C

3.2 Reagents: Acetyl chloride ; 0 °C → rt; 8 h, rt

Synthetic Routes 11

2.1 Catalysts: Nitric acid ; 2 h, -10 °C

3.1 Catalysts: Potassium iodide , Water Solvents: Water ; reflux

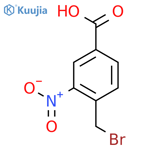

4-(Hydroxymethyl)-3-nitrobenzoic acid Raw materials

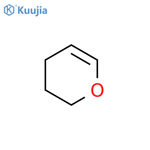

- 3,4-Dihydro-2H-pyran

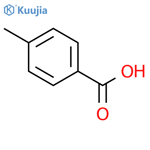

- 4-Methylbenzoic acid

- 4-(Hydroxymethyl)-3-nitrobenzoic acid

- 4-(chloromethyl)-3-nitrobenzoic acid

- Benzoic acid, 4-(hydroxymethyl)-3-nitro-, methyl ester

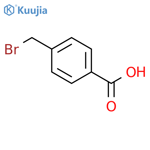

- 4-(Bromomethyl)benzoic acid

- 4-(Bromomethyl)-3-nitrobenzoic acid

4-(Hydroxymethyl)-3-nitrobenzoic acid Preparation Products

4-(Hydroxymethyl)-3-nitrobenzoic acid Literatura relevante

-

Xiaowei Luan,Yongchun Pan,Yanfeng Gao,Yujun Song J. Mater. Chem. B 2021 9 7076

-

Nikolai K. Kochetkov Russ. Chem. Rev. 2000 69 795

-

Yi Lin,Ernst Wagner,Ulrich L?chelt Biomater. Sci. 2022 10 1166

-

Yu Ji,Liansheng Fan,Suchen Qu,Xin Han J. Mater. Chem. B 2022 10 7694

-

Wonmin Choi,Claudia Battistella,Nathan C. Gianneschi Biomater. Sci. 2021 9 653

82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid) Productos relacionados

- 16533-71-4(3,5-Dinitro-4-methylbenzoic Acid)

- 603-11-2(3-Nitrophthalic acid)

- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)

- 13506-76-8(2-methyl-6-nitro-benzoic acid)

- 3113-72-2(5-Methyl-2-nitrobenzoic acid)

- 610-36-6(4-Amino-2-nitrobenzoic acid)

- 96-98-0(4-Methyl-3-nitrobenzoic acid)

- 3113-71-1(3-Methyl-4-nitrobenzoic acid)

- 552-16-9(2-Nitrobenzoic acid)

- 1975-50-4(2-Methyl-3-nitrobenzoic acid)